6-(1-Naphthylamino)-1,4-benzodioxane
Description
6-(1-Naphthylamino)-1,4-benzodioxane is a derivative of the 1,4-benzodioxane scaffold, characterized by a naphthylamino substituent at the 6-position of the benzodioxane ring. The 1,4-benzodioxane core (2,3-dihydro-1,4-benzodioxin) is a stable heterocyclic structure widely used in medicinal chemistry due to its versatility in accommodating diverse pharmacophores .
Properties
IUPAC Name |
N-naphthalen-1-yl-2,3-dihydro-1,4-benzodioxin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO2/c1-2-6-15-13(4-1)5-3-7-16(15)19-14-8-9-17-18(12-14)21-11-10-20-17/h1-9,12,19H,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFXOBCJXPSQWNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC3=CC=CC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1820711-54-3 | |
| Record name | 6-(1-Naphthylamino)-1,4-benzodioxane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
General Synthetic Strategy
The synthesis of 6-(1-Naphthylamino)-1,4-benzodioxane typically involves:
- Construction of the 1,4-benzodioxane core.
- Introduction of the naphthylamino substituent at the 6-position.
- Use of key intermediates such as benzodioxane derivatives bearing reactive functional groups (e.g., halides, tosylates).
- Application of coupling reactions (e.g., Suzuki coupling) and nucleophilic substitutions.
Preparation of the 1,4-Benzodioxane Core
The 1,4-benzodioxane moiety is commonly synthesized via cyclization reactions involving catechol derivatives or dihydroxybenzaldehydes with appropriate alkylating agents.
Ring-Closing Reaction Using 3,4-Dihydroxybenzaldehyde and 1,2-Dibromoethane
Under alkaline conditions (e.g., potassium hydroxide or sodium hydroxide), 3,4-dihydroxybenzaldehyde reacts with 1,2-dibromoethane to form 2,3-dihydro-1,4-benzodioxane-6-carboxaldehyde intermediates. This step involves nucleophilic substitution and intramolecular cyclization to form the benzodioxane ring.Oxidation to Carboxylic Acid Derivatives
The aldehyde intermediate can be further oxidized using oxidants such as potassium permanganate in aqueous solution at elevated temperatures (~90-110°C) to yield benzodioxane carboxylic acid derivatives. This method offers high yields (~90%) and is suitable for industrial scale-up due to mild conditions and cost-effectiveness.Sulfonation and Cyclization of Phenoxypropanediol Compounds
Another approach involves sulfonating phenoxypropanediol derivatives followed by base-induced cyclization to generate benzodioxane derivatives. This method allows control over ring size and substitution patterns and is effective on an industrial scale.
Detailed Stepwise Preparation Example (Based on Patent Literature)
Summary of Research Findings and Industrial Considerations
- The preparation of the benzodioxane core via ring-closing reactions of dihydroxybenzaldehydes with dibromoethane is efficient and scalable.
- Oxidation with potassium permanganate is preferred over urea peroxide for safety and yield improvements in producing carboxylic acid derivatives.
- Suzuki coupling and epoxide ring-opening reactions are versatile for introducing aromatic amino substituents such as 1-naphthylamino.
- Sulfonation and cyclization methods provide alternative routes to benzodioxane derivatives with potential for industrial application.
- Purification techniques include recrystallization and chromatography, depending on the intermediate and final product purity requirements.
- The methods described allow for high chemical yield, operational simplicity, and suitability for scale-up in pharmaceutical manufacturing.
Chemical Reactions Analysis
Types of Reactions
6-(1-Naphthylamino)-1,4-benzodioxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The naphthylamine group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent choice, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while substitution reactions can produce a range of substituted benzodioxane compounds.
Scientific Research Applications
Pharmaceutical Development
Therapeutic Potential:
6-(1-Naphthylamino)-1,4-benzodioxane has shown promise as a therapeutic agent in treating various diseases, especially in oncology. Its unique structural properties may enhance the efficacy of drugs targeting cancer cells. Research indicates that derivatives of this compound can act as selective inhibitors of monoamine oxidase B (MAO-B), which is significant for treating neurological disorders such as Parkinson's disease and depression. For instance, certain derivatives exhibited IC50 values as low as 0.026 µM against hMAO-B, indicating strong inhibitory activity .
Case Study:
A study designed a series of 1,4-benzodioxan-substituted chalcone derivatives for their inhibitory activity against MAO-B. The findings suggested that these compounds could lead to new treatments for neurological disorders due to their low neurotoxicity and promising drug-like properties .
Biochemical Research
Enzyme Interaction Studies:
This compound serves as a valuable tool in biochemical research for studying enzyme interactions and cellular processes. Its ability to inhibit specific enzymes allows researchers to explore complex biological mechanisms more effectively.
Applications in Assays:
6-(1-Naphthylamino)-1,4-benzodioxane is utilized in various assay systems to evaluate enzyme activity and interaction dynamics. Its application in high-throughput screening platforms facilitates the discovery of new bioactive compounds.
Material Science
Advanced Materials Development:
The compound is investigated for its properties in developing advanced materials such as polymers and coatings. Its structural characteristics contribute to enhanced durability and performance of materials used in various applications.
Research Findings:
Studies have highlighted the potential of benzodioxane derivatives in creating novel materials with specific mechanical and thermal properties, making them suitable for industrial applications .
Analytical Chemistry
Reference Standards:
In analytical chemistry, 6-(1-Naphthylamino)-1,4-benzodioxane is used as a reference standard in chromatography and spectrometry. It aids in the accurate identification and quantification of similar compounds across various samples.
Data Table: Analytical Applications
| Application Type | Methodology | Compound Role |
|---|---|---|
| Chromatography | HPLC | Reference standard for retention time |
| Spectrometry | Mass Spectrometry | Calibration standard |
| Quantitative Analysis | GC-MS | Quantification of related compounds |
Environmental Studies
Chemical Fate and Transport:
Researchers are examining the behavior of 6-(1-Naphthylamino)-1,4-benzodioxane in environmental systems to understand its chemical fate and transport mechanisms within ecosystems. This research is crucial for assessing the environmental impact of chemical compounds.
Case Study Insights:
Studies have focused on the degradation pathways of benzodioxane derivatives in soil and water systems, contributing to knowledge about their persistence and potential ecological risks.
Mechanism of Action
The mechanism of action of 6-(1-Naphthylamino)-1,4-benzodioxane involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 6-(1-naphthylamino)-1,4-benzodioxane with key analogs:
Key Observations :
- Aromatic vs. Nitro Groups : TNBD’s nitro groups enhance thermal stability and density, making it suitable for high-energy applications, whereas the naphthyl group in the target compound may prioritize biological interactions over thermal resilience .
- Chirality: Enzymatic and biomimetic syntheses of 1,4-benzodioxane derivatives (e.g., N-acetyldopamine dimers) highlight the importance of stereochemistry in bioactivity, a factor less explored in 6-(1-naphthylamino)-1,4-benzodioxane .
- Solubility: The acetyl group in 6-acetyl-1,4-benzodioxane improves polarity, contrasting with the lipophilic naphthylamino substituent, which may reduce aqueous solubility .
Pharmacological and Functional Comparisons
Insights :
- The naphthylamino group’s planar structure may favor interactions with aromatic residues in enzyme binding pockets, similar to lignans’ antioxidant effects .
- TNBD’s lack of bioactivity contrasts with most benzodioxane derivatives, underscoring the scaffold’s adaptability to diverse applications .
Biological Activity
6-(1-Naphthylamino)-1,4-benzodioxane is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the benzodioxane family, which is known for a variety of pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial properties. This article reviews the biological activity of 6-(1-Naphthylamino)-1,4-benzodioxane, summarizing key research findings, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
6-(1-Naphthylamino)-1,4-benzodioxane has a complex structure characterized by the presence of a naphthyl group attached to an amino group on the benzodioxane framework. The molecular formula and structural features contribute to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C15H13N1O2 |
| Molecular Weight | 239.27 g/mol |
| CAS Number | 1820711-54-3 |
Biological Activity Overview
Research has indicated that 6-(1-Naphthylamino)-1,4-benzodioxane exhibits several biological activities:
- Anticancer Activity : Studies have shown that derivatives of benzodioxane can inhibit cancer cell proliferation. For instance, compounds similar to 6-(1-Naphthylamino)-1,4-benzodioxane have been identified as effective against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .
- Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory pathways. It is believed to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to its anti-inflammatory properties .
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
The biological activity of 6-(1-Naphthylamino)-1,4-benzodioxane can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may act as a competitive inhibitor for enzymes involved in inflammatory processes or cancer progression. For example, it could inhibit COX enzymes, leading to reduced synthesis of prostaglandins .
- Receptor Binding : It may also bind to various receptors involved in cell signaling pathways, modulating their activity and influencing cellular responses related to inflammation and cancer .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to 6-(1-Naphthylamino)-1,4-benzodioxane:
- Study on Anticancer Activity : A study demonstrated that a related benzodioxane derivative inhibited the growth of ovarian carcinoma cells in vitro. The mechanism was linked to apoptosis induction and cell cycle arrest .
- Anti-inflammatory Study : Research indicated that benzodioxane derivatives could significantly reduce inflammation in animal models by lowering levels of inflammatory markers such as TNF-alpha and IL-6 .
Q & A
Q. Table 1: Key Synthetic Parameters for 6-(1-Naphthylamino)-1,4-benzodioxane
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 100–110°C | Maximizes amidation |
| Solvent | DMF | Enhances solubility |
| Catalyst (Pd/C) | 0.5 eq | Balances cost/activity |
Q. Table 2: NMR Spectral Data
| Proton Environment | δ (ppm) | Multiplicity |
|---|---|---|
| Naphthyl H-2 | 8.1 | Singlet |
| Benzodioxane O-CH₂ | 4.3 | Doublet (J=6 Hz) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
